Ethyl 3-(cyclohexylamino)pentanoate

Description

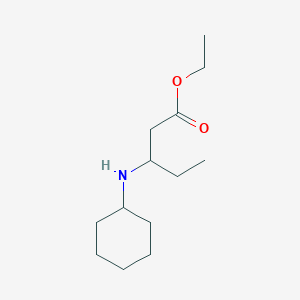

Ethyl 3-(cyclohexylamino)pentanoate is a substituted ester characterized by a cyclohexylamine group attached to the third carbon of a pentanoate backbone, with an ethyl ester moiety at the terminal position. This structure imparts unique physicochemical properties, such as increased polarity due to the secondary amine group, which distinguishes it from simpler aliphatic esters.

Properties

Molecular Formula |

C13H25NO2 |

|---|---|

Molecular Weight |

227.34 g/mol |

IUPAC Name |

ethyl 3-(cyclohexylamino)pentanoate |

InChI |

InChI=1S/C13H25NO2/c1-3-11(10-13(15)16-4-2)14-12-8-6-5-7-9-12/h11-12,14H,3-10H2,1-2H3 |

InChI Key |

SRAXIRMBOGEOCD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)OCC)NC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(cyclohexylamino)pentanoate typically involves the reaction of cyclohexylamine with pentanoic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester. The general reaction can be represented as follows:

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar principles but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve this.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(cyclohexylamino)pentanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield cyclohexylamine and pentanoic acid.

Reduction: The compound can be reduced to produce the corresponding alcohol.

Oxidation: Oxidation reactions can lead to the formation of various oxidized products, depending on the specific conditions and reagents used.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are often used.

Major Products Formed:

Hydrolysis: Cyclohexylamine and pentanoic acid.

Reduction: Ethyl 3-(cyclohexylamino)pentanol.

Oxidation: Various oxidized derivatives of the ester.

Scientific Research Applications

Ethyl 3-(cyclohexylamino)pentanoate has found applications in various fields of scientific research:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its use in pharmaceutical formulations and as a potential therapeutic agent.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(cyclohexylamino)pentanoate exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets and pathways to elicit a response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Ethyl Pentanoate (Ethyl Valerate)

- Structure: A simple ester with a linear pentanoic acid chain and an ethyl group.

- Key Properties: Molecular Weight: 130.18 g/mol (calculated from formula C₇H₁₄O₂) . Applications: Widely used as a flavoring agent in food and beverages due to its fruity aroma. In highland barley liquor, ethyl pentanoate contributes significantly to flavor, with an odor active value (OAV) >1000 .

- Contrast with Target Compound: The absence of the cyclohexylamino group in ethyl pentanoate results in lower polarity and different solubility profiles. Ethyl pentanoate is more volatile and less likely to exhibit biological activity compared to the target compound.

Ethyl 3-(1-Trityl-1H-Imidazol-4-yl)Propanoate (Compound 10a)

- Structure: Features a trityl-protected imidazole ring at the third carbon of a propanoate ester.

- Key Properties :

- Contrast with Target Compound: The trityl and imidazole groups introduce steric bulk and aromaticity, which may reduce solubility in polar solvents compared to the cyclohexylamino group. The target compound’s amine group could enhance hydrogen-bonding interactions, affecting reactivity or pharmacokinetics.

Ethyl 5-(1-Trityl-1H-Imidazol-4-yl)Pentanoate (Compound 10c)

- Structure: Similar to 10a but with a longer pentanoate chain.

- Key Properties :

- Contrast with Target Compound: The extended carbon chain in 10c increases hydrophobicity, whereas the cyclohexylamino group in the target compound may balance hydrophobicity with polar interactions.

Geranyl Pentanoate

- Structure : A terpene-derived ester with a geraniol moiety.

- Key Properties: Applications: Used in perfumery and flavoring due to its floral notes .

- Contrast with Target Compound: The geranyl group introduces unsaturation and branching, enhancing volatility and aroma. The cyclohexylamino group in the target compound likely shifts applications toward pharmaceuticals or specialty chemicals.

Structural and Functional Analysis Table

*Estimated based on structural analogs.

Research Findings and Implications

- Synthetic Accessibility: Compounds with bulky substituents (e.g., trityl groups) show moderate yields (~84%) , suggesting that the cyclohexylamino group in the target compound may require optimized protection-deprotection strategies.

- Biological Potential: The cyclohexylamino group is structurally similar to motifs in patented sulfonamide derivatives used as cell death inhibitors (e.g., Patent 3749 645) , hinting at possible medicinal applications.

- Flavor and Fragrance: While ethyl pentanoate dominates in flavor profiles , the target compound’s amine group likely precludes such use due to altered odor characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.